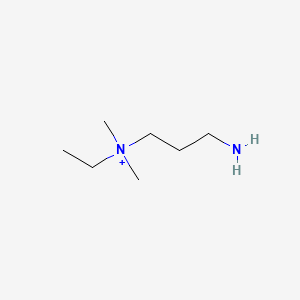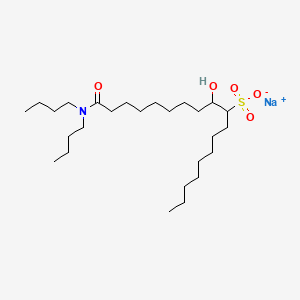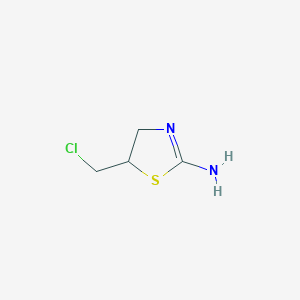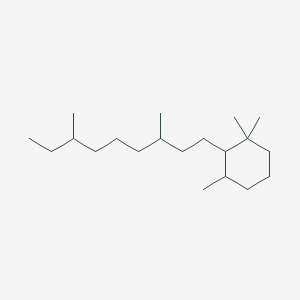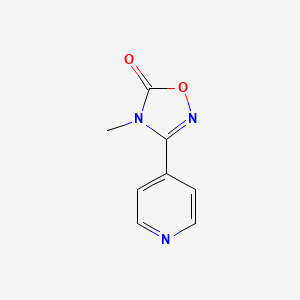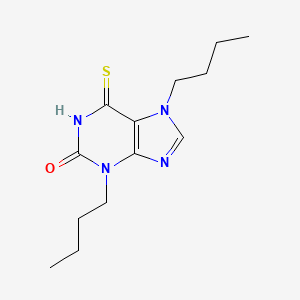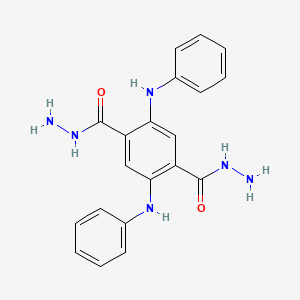
2,5-Dianilinobenzene-1,4-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dianilinobenzene-1,4-dicarbohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring two aniline groups and two carbohydrazide groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dianilinobenzene-1,4-dicarbohydrazide typically involves the reaction of benzene-1,4-dicarboxylic acid with aniline and hydrazine. The process can be summarized as follows:
Starting Materials: Benzene-1,4-dicarboxylic acid, aniline, and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2,5-Dianilinobenzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,5-Dianilinobenzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dianilinobenzene-1,4-dicarbohydrazide involves its interaction with cellular components. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cellular processes such as replication and transcription, ultimately resulting in cell death. The molecular targets include enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarboxylic acid: The parent compound from which 2,5-Dianilinobenzene-1,4-dicarbohydrazide is derived.
Aniline: A simpler aromatic amine that shares structural similarities.
Hydrazine: A common reagent used in the synthesis of carbohydrazides.
Uniqueness
This compound is unique due to its combination of aniline and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
65408-42-6 |
|---|---|
Molecular Formula |
C20H20N6O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,5-dianilinobenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C20H20N6O2/c21-25-19(27)15-12-18(24-14-9-5-2-6-10-14)16(20(28)26-22)11-17(15)23-13-7-3-1-4-8-13/h1-12,23-24H,21-22H2,(H,25,27)(H,26,28) |
InChI Key |
NMPIRGIBKRPRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)NN)NC3=CC=CC=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


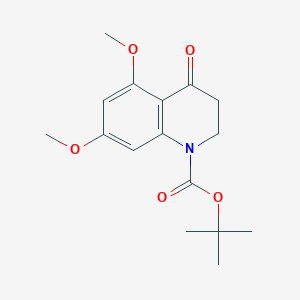
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
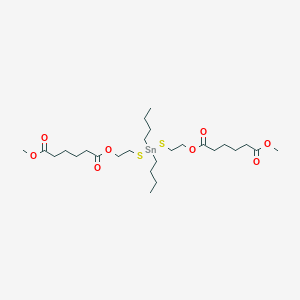
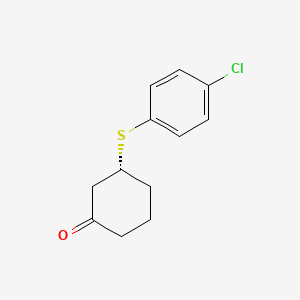
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
